Methyl 2-(bromomethyl)-3-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-3-nitrobenzoate is a chemical compound that is part of the nitroaromatic compounds family. These compounds are known for their various applications in chemical synthesis and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 4-bromomethyl-3-nitrobenzoic acid have been investigated for their antitumoral properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of a brominated precursor with another aromatic compound in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are synthesized using 4-chlorophenacyl bromide with their respective benzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers are computed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, which help in assigning the potential energy distribution . The geometrical parameters obtained from X-ray diffraction studies are found to be in agreement with the calculated values from DFT .
Chemical Reactions Analysis
The reactivity of bromo-nitrobenzoic compounds can involve nucleophilic substitution reactions, as seen with 3-bromo-2-nitrobenzo[b]thiophene, which reacts with amines to give N-substituted products . The presence of the bromo and nitro groups can lead to interesting rearrangements and the formation of unexpected isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their hyperpolarizability, which is a measure of the non-linear optical properties, and their stability, which can be analyzed using NBO analysis to understand hyper-conjugative interactions and charge delocalization . The HOMO and LUMO analysis is used to determine the charge transfer within the molecule, and the Molecular Electrostatic Potential (MEP) is performed by the DFT method . The stability of these compounds under various conditions, including hydrolytic and oxidative stress, can be assessed using HPLC-UV methods, as demonstrated for 4-bromomethyl-3-nitrobenzoic acid .
Scientific Research Applications
Genotoxic Impurity Analysis in Pharmaceutical Compounds
Methyl 2-(bromomethyl)-3-nitrobenzoate (MMM) is identified as a genotoxic impurity in the pharmaceutical compound lenalidomide. A study by Gaddam et al. (2020) developed and validated an HPLC method for simultaneous detection and quantification of MMM among other impurities in lenalidomide. This research is significant in ensuring the safety and efficacy of pharmaceutical products.
Synthesis of Anticancer Drugs
The application of methyl 2-(bromomethyl)-3-nitrobenzoate in the synthesis of the anticancer drug lenalidomide is highlighted in research by Ponomaryov et al. (2015). The study outlines a green and scalable process using this compound, demonstrating its importance in pharmaceutical synthesis.
Intermediate in Pesticide Synthesis
Catalytic Oxidation Studies
Research by Cai and Shui (2005) involved the synthesis of 3-methyl-4-nitrobenzoic acid, a derivative of methyl 2-(bromomethyl)-3-nitrobenzoate, via catalytic oxidation. This study contributes to the understanding of catalytic processes and organic synthesis.
Solubility and Thermodynamic Modelling
The solubility and thermodynamic properties of 2-methyl-3-nitrobenzoic acid, closely related to the compound , have been studied for its dissolution characteristics in various solvents. Research by Hart et al. (2017) and Wu et al. (2016) offer insights into the solvent interactions and thermodynamics of similar compounds, which are critical for optimization in industrial and pharmaceutical processes.
properties
IUPAC Name |
methyl 2-(bromomethyl)-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGIVHSBEKGQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363373 | |
Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-3-nitrobenzoate | |
CAS RN |
98475-07-1 | |
Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98475-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(bromomethyl)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-(bromomethyl)-3-nitro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Methyl 2-bromomethyl-3-nitrobenzoate in pharmaceutical synthesis?
A1: Methyl 2-bromomethyl-3-nitrobenzoate serves as a key building block in the synthesis of Lenalidomide. [, ] This compound is reacted with L-glutamine methyl ester, followed by reduction and intramolecular cyclization to yield Lenalidomide. [] This synthetic route highlights the importance of Methyl 2-bromomethyl-3-nitrobenzoate in accessing this valuable pharmaceutical.
Q2: Can you describe the typical synthesis of Methyl 2-bromomethyl-3-nitrobenzoate?
A2: The synthesis of Methyl 2-bromomethyl-3-nitrobenzoate generally involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. [] First, the carboxylic acid is esterified to yield Methyl 2-methyl-3-nitrobenzoate. Subsequently, this ester undergoes bromination, typically using elemental bromine, to afford the desired product, Methyl 2-bromomethyl-3-nitrobenzoate. []
Q3: Have there been efforts to optimize the production of Methyl 2-bromomethyl-3-nitrobenzoate?
A3: Yes, researchers are actively exploring greener and more scalable methods for synthesizing Methyl 2-bromomethyl-3-nitrobenzoate, driven by the need for cost-effective and environmentally friendly production of Lenalidomide. [] These efforts aim to improve the overall efficiency and sustainability of Lenalidomide manufacturing.
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